molecular formula C8H6BrF3O B8169285 2-Bromo-1-(2,2-difluoroethoxy)-3-fluorobenzene

2-Bromo-1-(2,2-difluoroethoxy)-3-fluorobenzene

Cat. No.: B8169285
M. Wt: 255.03 g/mol
InChI Key: OVJCDXLVHCKDSQ-UHFFFAOYSA-N
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Description

2-Bromo-1-(2,2-difluoroethoxy)-3-fluorobenzene is an organic compound that features a bromine atom, a difluoroethoxy group, and a fluorine atom attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(2,2-difluoroethoxy)-3-fluorobenzene typically involves the bromination of 1-(2,2-difluoroethoxy)-3-fluorobenzene. The reaction is carried out under controlled conditions using bromine or a bromine-containing reagent. The process may involve the use of a solvent such as dichloromethane or chloroform, and the reaction is usually conducted at low temperatures to ensure selectivity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation or chromatography may be employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(2,2-difluoroethoxy)-3-fluorobenzene can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium amide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

    Nucleophilic Substitution: Products include substituted benzene derivatives with various functional groups.

    Oxidation: Products may include carboxylic acids, ketones, or aldehydes.

    Reduction: The primary product is the hydrogenated benzene derivative.

Scientific Research Applications

2-Bromo-1-(2,2-difluoroethoxy)-3-fluorobenzene has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the development of bioactive molecules for studying biological pathways and mechanisms.

    Industry: The compound is used in the production of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(2,2-difluoroethoxy)-3-fluorobenzene depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The difluoroethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The bromine and fluorine atoms can participate in hydrogen bonding and halogen bonding interactions, influencing the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-1-(2,2-difluoroethoxy)-4-fluorobenzene
  • 2-Bromo-1-(2,2-difluoroethoxy)-3-methylbenzene
  • 2-Chloro-1-(2,2-difluoroethoxy)-3-fluorobenzene

Uniqueness

2-Bromo-1-(2,2-difluoroethoxy)-3-fluorobenzene is unique due to the specific positioning of the bromine, difluoroethoxy, and fluorine groups on the benzene ring. This arrangement can result in distinct chemical reactivity and physical properties compared to similar compounds. The presence of both bromine and fluorine atoms can enhance the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

2-bromo-1-(2,2-difluoroethoxy)-3-fluorobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrF3O/c9-8-5(10)2-1-3-6(8)13-4-7(11)12/h1-3,7H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVJCDXLVHCKDSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)Br)OCC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrF3O
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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